
N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and pentan-3-ylideneamino groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of 3,4-dichloroaniline with pentan-3-one in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or toluene
- Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes like DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dichlorophenyl)-N’-(butan-2-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(hexan-4-ylideneamino)oxamide
- N’-(3,4-dichlorophenyl)-N’-(propan-2-ylideneamino)oxamide
Uniqueness
N’-(3,4-dichlorophenyl)-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific structural features, such as the pentan-3-ylideneamino group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H15Cl2N3O2 |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-3-8(4-2)17-18(13(20)12(16)19)9-5-6-10(14)11(15)7-9/h5-7H,3-4H2,1-2H3,(H2,16,19) |
InChI Key |
LZHGPZAMVSUZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C(=O)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-](/img/structure/B12334582.png)

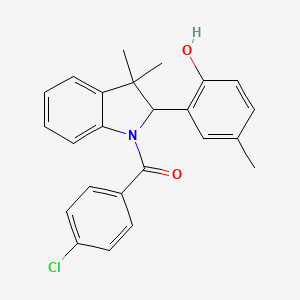
![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)

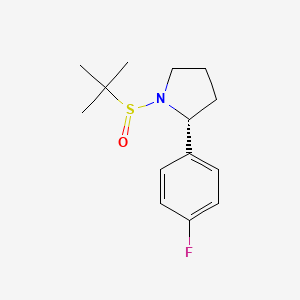
![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)
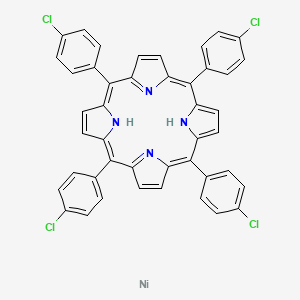
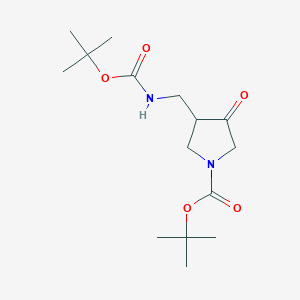

![(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium](/img/structure/B12334634.png)
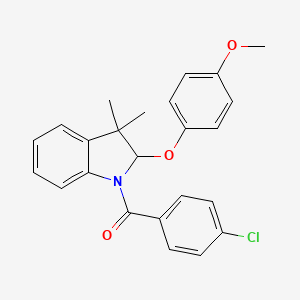
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B12334647.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
